molecular formula C16H16N2O2 B15250306 Ethyl(7-amino-9h-fluoren-2-yl)carbamate CAS No. 6597-87-1

Ethyl(7-amino-9h-fluoren-2-yl)carbamate

Cat. No.: B15250306
CAS No.: 6597-87-1
M. Wt: 268.31 g/mol
InChI Key: DDWYXEKLUZAUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with 7-amino-9H-fluorene, which is reacted with ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product, ethyl N-(7-amino-9H-fluoren-2-yl)carbamate, is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate ester can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate.

    Reduction: Ethyl N-(7-amino-9H-fluoren-2-yl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate can be compared with other fluorene derivatives:

    2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of antimalarial drugs.

    9H-Fluoren-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Studied for its potential as a bioactive agent.

    Fluoren-2-ylcarbamate derivatives: Explored for their antimicrobial and anticancer properties.

The uniqueness of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6597-87-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl N-(7-amino-9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)18-13-4-6-15-11(9-13)7-10-8-12(17)3-5-14(10)15/h3-6,8-9H,2,7,17H2,1H3,(H,18,19)

InChI Key

DDWYXEKLUZAUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.